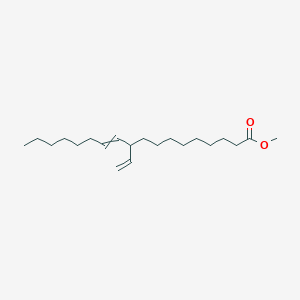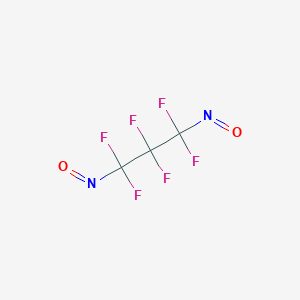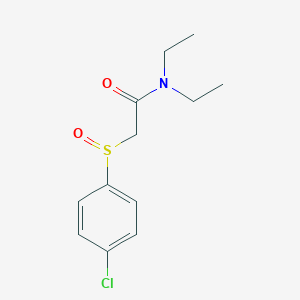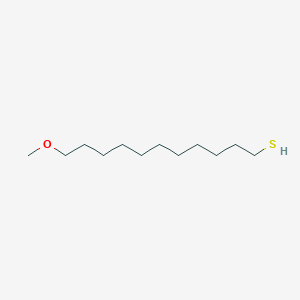![molecular formula C19H14O4 B14285316 6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- CAS No. 138435-70-8](/img/structure/B14285316.png)
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of benzo[b]naphtho[1,2-d]pyran derivatives, which are characterized by their fused ring systems and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- typically involves multi-step organic reactions. One common method includes the use of a 2-methylarenofuran as a masked salicylaldehyde, which undergoes cyclization and subsequent functional group modifications to yield the desired product . The reaction conditions often involve the use of catalysts, such as Rhodium(III), and solvents like dichloromethane or petroleum ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Di-terf-butyl-6H-benzo[b]naphtho[1,2-d]pyran-6-one: Known for its distorted helicene-like structure.
Arnottin I: A derivative with a similar skeleton, showing antitumor activity.
Properties
CAS No. |
138435-70-8 |
|---|---|
Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1,3-dimethoxynaphtho[2,1-c]chromen-6-one |
InChI |
InChI=1S/C19H14O4/c1-21-12-9-15(22-2)18-16(10-12)23-19(20)14-8-7-11-5-3-4-6-13(11)17(14)18/h3-10H,1-2H3 |
InChI Key |
TUXUZHFFYZMTPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C3=C(C=CC4=CC=CC=C43)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
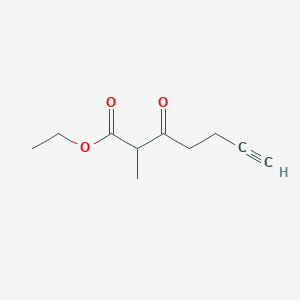
![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
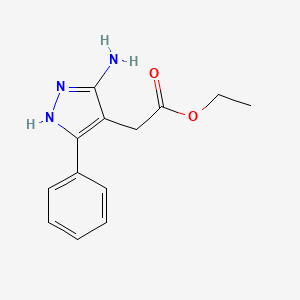
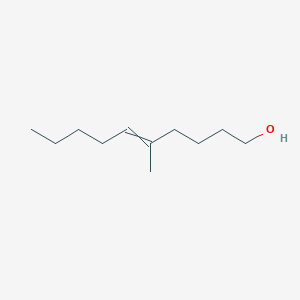
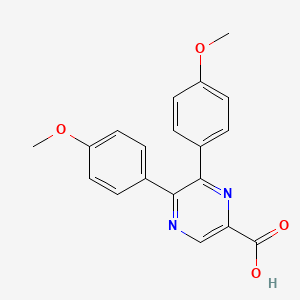
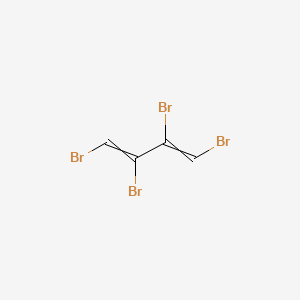

![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
